2-Bromo-3-methylaniline

Catalog No.
S667374
CAS No.
54879-20-8
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methylaniline

CAS Number

54879-20-8

Product Name

2-Bromo-3-methylaniline

IUPAC Name

2-bromo-3-methylaniline

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3

InChI Key

VJNUZLYTGSGDHR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N)Br

Canonical SMILES

CC1=C(C(=CC=C1)N)Br

Synthesis:

-Bromo-3-methylaniline, also known as 2-bromo-m-toluidine, is an aromatic amine. While it doesn't have widespread applications itself, it serves as a valuable intermediate in the synthesis of various other chemicals used in scientific research. One common method for its synthesis involves the nitration of m-xylene followed by reduction and subsequent bromination [1].

[1] "2-Bromo-3-methylaniline." Sigma-Aldrich,

Applications in Organic Synthesis:

-Bromo-3-methylaniline is a versatile building block in organic synthesis due to the presence of both the reactive amine group and the bromine atom. Some examples of its use include:

  • Preparation of substituted biaryls: The bromo group in 2-bromo-3-methylaniline can be readily substituted through various cross-coupling reactions, allowing the formation of biaryl compounds with diverse functionalities. These biaryl compounds are important building blocks in the synthesis of pharmaceuticals, dyes, and other functional materials [2].

[2] Li, J-Y., et al. "Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of 2-Bromo-3-methylaniline with Arylboronic Acids." Synthetic Communications, vol. 37, no. 14, 2007, pp. 2557-2562,

  • Synthesis of heterocycles: The amine group can participate in various condensation reactions, enabling the construction of diverse heterocyclic compounds. These heterocycles are structural motifs found in numerous biologically active molecules and other functional materials [3].

[3] Ramana, K. V., et al. "Synthesis and Antimicrobial Activity of Novel 2-Substituted-4-(3-Methyl-5-Nitroanilino)-6-Phenylpyrimidines." European Journal of Medicinal Chemistry, vol. 44, no. 12, 2009, pp. 4617-4624,

2-Bromo-3-methylaniline is an organic compound characterized by the molecular formula C7H8BrN. It is a derivative of aniline, with a bromine atom and a methyl group substituting hydrogen atoms at the second and third positions, respectively, on the benzene ring. This compound is notable for its diverse applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its structure contributes to unique electronic and steric properties that influence its reactivity in various chemical processes .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
  • Electrophilic Aromatic Substitution: The amino group enhances the reactivity of the benzene ring, allowing for further functionalization at ortho and para positions.
  • Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield the corresponding amine .

Research indicates that 2-Bromo-3-methylaniline exhibits various biological activities. It has been implicated in the synthesis of bioactive molecules and serves as a precursor in drug development. Compounds derived from 2-Bromo-3-methylaniline have shown potential antimicrobial, anti-inflammatory, and anticancer properties, making it valuable in medicinal chemistry .

The synthesis of 2-Bromo-3-methylaniline can be achieved through several methods:

  • Bromination of 3-Methylaniline: This common approach involves reacting 3-methylaniline with bromine or a bromine source (e.g., N-bromosuccinimide) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in inert solvents like dichloromethane or carbon tetrachloride at low temperatures to control regioselectivity and yield.
  • Industrial Production: In industrial settings, large-scale bromination processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .

2-Bromo-3-methylaniline finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing heterocyclic compounds and complex organic molecules.
  • Pharmaceuticals: The compound is involved in producing drugs with significant biological activity.
  • Dyes and Pigments: It is also used in manufacturing dyes and pigments due to its color properties.
  • Agrochemicals: The compound plays a role in developing agricultural chemicals .

Studies on 2-Bromo-3-methylaniline have focused on its interactions with biological systems and other chemical compounds. Its ability to form derivatives through nucleophilic substitution reactions makes it an interesting subject for exploring structure-activity relationships in medicinal chemistry. Additionally, interaction studies often examine how modifications to its structure affect its biological activity and reactivity .

Similar compounds include:

  • 2-Bromo-4-methylaniline
  • 2-Bromo-5-methylaniline
  • 3-Amino-2-bromotoluene
  • 4-Bromo-3-chloro-2-methylaniline

Comparison

2-Bromo-3-methylaniline is distinct due to its specific substitution pattern, which imparts unique electronic and steric properties compared to its analogs. This specific arrangement influences its reactivity and selectivity in

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-3-methylaniline

Dates

Last modified: 08-15-2023

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